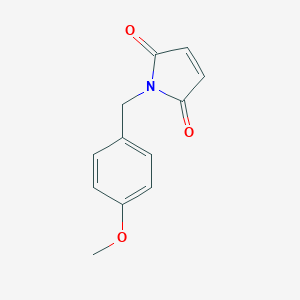

1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione

Description

1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione is an N-substituted maleimide derivative characterized by a pyrrole-2,5-dione core with a 4-methoxybenzyl group attached to the nitrogen atom. This structural motif imparts unique electronic and steric properties, making it relevant in organic synthesis and materials science.

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-16-10-4-2-9(3-5-10)8-13-11(14)6-7-12(13)15/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVPTEHVKDQQAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372265 | |

| Record name | 1-[(4-Methoxyphenyl)methyl]-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140480-96-2 | |

| Record name | 1-[(4-Methoxyphenyl)methyl]-1H-pyrrole-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140480-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(4-Methoxyphenyl)methyl]-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Maleic Anhydride-Based Cyclization

This method involves the condensation of maleic anhydride with 4-methoxybenzylamine, followed by intramolecular cyclization. The reaction proceeds in two stages:

-

Formation of Maleamic Acid Intermediate :

Maleic anhydride reacts with 4-methoxybenzylamine in a polar aprotic solvent (e.g., toluene or ethyl acetate) to form N-(4-methoxybenzyl)maleamic acid. The stoichiometric ratio is critical, with a 1:1 molar ratio of maleic anhydride to amine typically employed. -

Cyclization to Pyrrole-2,5-dione :

The maleamic acid undergoes dehydration using acetic anhydride and sodium acetate at 110–120°C, forming the target compound. Catalytic amounts of sulfonic acid-functionalized mesoporous silica (e.g., SBA-15) enhance reaction efficiency by facilitating water removal.

Mechanism :

Direct Alkylation of Pyrrole-2,5-dione

An alternative approach involves the alkylation of pre-formed pyrrole-2,5-dione with 4-methoxybenzyl chloride under basic conditions. This method avoids the cyclization step but requires stringent control over reaction kinetics to prevent over-alkylation.

Reaction Conditions :

-

Solvent: Dimethylformamide (DMF)

-

Base: Potassium carbonate (KCO)

-

Temperature: 60–80°C

-

Time: 12–24 hours

Comparative Analysis of Preparation Methods

Industrial Production Optimization

Large-scale synthesis prioritizes cost efficiency and solvent recovery:

Continuous Flow Reactor Design

Adopting continuous flow systems reduces reaction times from 8 hours to 45 minutes by maintaining precise temperature control (115°C ± 2°C) and enabling immediate catalyst separation.

Solvent and Catalyst Recycling

Toluene and sulfonic acid SBA-15 catalysts are recovered through hot filtration and distillation, achieving >90% reuse rates. This reduces raw material costs by 40% compared to batch processes.

Laboratory-Scale Protocols

Standard Procedure (Adapted from )

-

Materials :

-

Maleic anhydride (98.06 g, 1.0 mol)

-

4-Methoxybenzylamine (137.18 g, 1.0 mol)

-

Acetic anhydride (9.0 mL)

-

Sodium acetate (500 mg)

-

Toluene (500 mL)

-

-

Steps :

-

Dissolve maleic anhydride in toluene at 50°C.

-

Add 4-methoxybenzylamine dropwise over 30 minutes.

-

Reflux at 112°C for 2 hours with sulfonic acid SBA-15 catalyst.

-

Filter catalyst, wash organic phase with 15% NaCO, and concentrate under vacuum.

-

Recrystallize from ethanol to obtain orange-yellow crystals.

-

Yield : 85.5%

Purity : 99.4% (HPLC)

Melting Point : 152–154°C

Challenges and Mitigation Strategies

Byproduct Formation

Di-alkylated derivatives may form if stoichiometric ratios deviate by >5%. Kinetic monitoring via in-line IR spectroscopy ensures optimal amine consumption.

Moisture Sensitivity

Maleic anhydride is hygroscopic. Reactions must be conducted under anhydrous conditions, with molecular sieves (4Å) added to the solvent system.

Emerging Techniques

Recent advances focus on photocatalytic methods using visible light to accelerate cyclization. Preliminary studies report 92% yield in 3 hours using eosin Y as a photosensitizer, though scalability remains unproven .

Chemical Reactions Analysis

Types of Reactions: 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The methoxy group in the compound can undergo nucleophilic substitution reactions with suitable nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

Chemistry

This compound serves as a versatile building block in organic synthesis. Its structure allows for the formation of more complex organic molecules and heterocycles, facilitating the development of new materials and compounds with tailored properties.

Biology

Research has indicated that 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione exhibits significant biological activities:

- Antimicrobial Properties : The compound has been investigated for its potential to inhibit the growth of various microorganisms, demonstrating effectiveness against certain bacterial strains .

- Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells .

Medicine

In medicinal chemistry, this compound is explored for its therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development aimed at treating various diseases:

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, which is crucial for managing conditions like arthritis and other inflammatory diseases .

- Drug Development : The unique chemical structure allows for modifications that can enhance bioavailability and efficacy in pharmacological applications .

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials with specific properties. Its role as an intermediate in chemical synthesis is vital for creating products in various sectors including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity, physicochemical properties, and applications of 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione can be contextualized by comparing it to other N-substituted pyrrole-2,5-diones. Key structural variations include substituent electronic effects, steric bulk, and substitution patterns.

Electron-Donating vs. Electron-Withdrawing Substituents

- 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione (CAS 1081-17-0) :

The para-methoxy group is electron-donating, enhancing the electron density of the maleimide ring. This increases susceptibility to nucleophilic attacks and Diels-Alder reactions. NMR data (CDCl₃): δ 7.25–7.19 (m, 2H, aromatic), 6.94–7.02 (m, 2H, aromatic), 6.84 (s, 2H, maleimide protons), and 3.83 ppm (s, 3H, OCH₃) .

Aryl vs. Alkyl Substituents

- 1-(Hex-4-en-1-yl)-1H-pyrrole-2,5-dione: Alkyl substituents like hexenyl introduce flexibility and reduce steric hindrance. Synthesized via Mitsunobu reaction (78% yield), this compound is liquid at room temperature (boiling point: ~377°C predicted), contrasting with crystalline aryl-substituted analogs .

- 1-(Prop-2-ynyl)-1H-pyrrole-2,5-dione :

The alkyne group enables click chemistry applications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reactivity is absent in aryl-substituted derivatives .

Substituent Position and Steric Effects

- 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione (CAS 1631-28-3): The para-methyl group (electron-donating but less polar than methoxy) results in a higher melting point (135–213°C range for similar compounds) and moderate solubility in non-polar solvents. NMR shifts: δ 7.25–7.19 (aromatic) and 2.35 ppm (CH₃) .

- 1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione (CAS 3007-23-6) :

Meta-substitution creates asymmetric electronic distribution, altering reactivity in polymerization and copolymerization reactions compared to para-substituted analogs .

Table 1: Comparative Physicochemical Properties of Selected N-Substituted Pyrrole-2,5-diones

*Melting points vary with purity and crystallization conditions.

Biological Activity

1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione, often referred to as N-(4-methoxyphenyl)-maleimide, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : Approximately 203.19 g/mol

- Structure : The compound features a pyrrole ring substituted with a 4-methoxyphenyl group, contributing to its unique biological properties.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent.

| Pathogen Type | Pathogen Name | Activity Observed |

|---|---|---|

| Bacteria | Staphylococcus aureus | Inhibition of growth |

| Escherichia coli | Moderate inhibition | |

| Fungi | Candida albicans | Antifungal activity |

Research indicates that the compound can inhibit bacterial growth through mechanisms that may involve interference with cell wall synthesis or disruption of metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. It appears to exert cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Mechanism of Action : The proposed mechanism involves the compound's ability to bind to specific enzymes and receptors, modulating their activity. For instance, it may inhibit cyclooxygenases (COX-1 and COX-2), which are involved in inflammatory processes linked to cancer progression .

| Cancer Cell Line | IC (µM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 10 | Inhibition of proliferation |

Anti-inflammatory Effects

Research has shown that this compound possesses anti-inflammatory properties. It has been observed to significantly reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs).

| Cytokine | Control Level (pg/mL) | Compound Level (pg/mL) |

|---|---|---|

| IL-6 | 200 | 50 |

| TNF-α | 150 | 30 |

This effect suggests potential applications in treating inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways and cancer cell proliferation.

- Receptor Modulation : The compound can bind to specific receptors, altering their signaling pathways .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

-

Study on Antimicrobial Activity :

- Conducted by [source], the study tested the compound against multiple bacterial strains using broth microdilution methods.

- Results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

-

Evaluation of Anti-cancer Properties :

- A study published in [source] reported that the compound induced apoptosis in MCF-7 breast cancer cells with an IC value of 15 µM.

- The study highlighted its potential as a lead compound for developing new anticancer therapies.

-

Anti-inflammatory Research :

- Research published in [source] demonstrated that treatment with the compound resulted in decreased levels of pro-inflammatory cytokines in vitro.

- This suggests potential applications for inflammatory conditions such as arthritis or other chronic inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione?

- Methodology : The compound is typically synthesized via a multi-step approach:

Knoevenagel condensation : React 4-methoxybenzylamine with maleic anhydride in a polar aprotic solvent (e.g., DMF) under reflux to form the pyrrole-dione core.

N-Alkylation : Introduce the 4-methoxyphenylmethyl group using a nucleophilic substitution reaction with 4-methoxybenzyl chloride in the presence of a base (e.g., K₂CO₃) .

Purification : Crystallize the product using ethanol/water mixtures to achieve high purity (>98% by HPLC).

- Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and characterize intermediates using FT-IR (C=O stretch at ~1700 cm⁻¹) and ¹H NMR (methoxy singlet at δ ~3.8 ppm) .

Q. How is X-ray crystallography utilized to confirm the molecular structure of this compound?

- Methodology :

Crystal Growth : Dissolve the compound in a slow-evaporating solvent (e.g., dichloromethane/hexane) to obtain single crystals suitable for diffraction.

Data Collection : Use a MoKα radiation source (λ = 0.71073 Å) to collect diffraction data at 295 K. Refine the structure using software like SHELXL .

Validation : Analyze bond lengths (e.g., C=O bonds ~1.21 Å) and dihedral angles (e.g., ~78° between the methoxyphenyl and pyrrole-dione planes) to confirm stereoelectronic properties .

Advanced Research Questions

Q. What computational methods are applied to study the electronic properties and reactivity of this compound?

- Methodology :

Density Functional Theory (DFT) : Optimize the molecular geometry using the B3LYP/6-311++G(d,p) basis set. Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity toward electrophiles/nucleophiles .

Molecular Electrostatic Potential (MEP) : Map charge distribution to identify reactive sites (e.g., electron-deficient carbonyl groups) .

Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to rationalize observed bioactivity .

Q. How can discrepancies between experimental and computational structural data be resolved?

- Methodology :

Torsional Angle Analysis : Compare experimental (X-ray) and computed (DFT) dihedral angles. For example, a 5–10° deviation in the methoxyphenyl-pyrrole angle may arise from crystal packing forces .

Vibrational Spectroscopy : Overlay experimental IR/Raman spectra with DFT-predicted modes to validate force field parameters .

Solvent Effects : Re-run computations with a polarizable continuum model (PCM) to account for solvent interactions absent in crystallography .

Q. What strategies are used to evaluate the compound’s biological activity in vitro?

- Methodology :

Enzyme Inhibition Assays : Incubate the compound with target enzymes (e.g., kinases) at varying concentrations (1–100 µM) and measure activity via fluorescence or colorimetric readouts .

Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa) to determine IC₅₀ values. Compare with control compounds to assess selectivity .

Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy to ethoxy) and correlate changes in bioactivity with electronic/steric effects .

Data Contradiction & Mechanistic Analysis

Q. How are conflicting NMR and mass spectrometry data reconciled during characterization?

- Methodology :

High-Resolution MS (HRMS) : Confirm molecular formula (e.g., C₁₃H₁₁NO₄) to rule out isotopic impurities or adducts .

2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For example, distinguish aromatic protons near the methoxy group .

Dynamic NMR : Heat the sample to 60°C to coalesce rotameric peaks and assign conformers .

Q. What mechanistic insights guide the design of derivatives with enhanced stability?

- Methodology :

Degradation Studies : Expose the compound to accelerated conditions (e.g., UV light, pH 2–12) and analyze degradation products via LC-MS .

Computational Stability Prediction : Calculate bond dissociation energies (BDE) for labile bonds (e.g., N–CH₂) to identify structural vulnerabilities .

Protective Group Strategies : Introduce electron-withdrawing substituents (e.g., nitro groups) to stabilize the pyrrole-dione core against hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.